Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
Description
Discovery and Development of Borane Compounds in Modern Chemistry
The study of borane compounds has been a cornerstone of inorganic and organometallic chemistry since the early 20th century. Diborane (B₂H₆), first synthesized in the 19th century but structurally characterized by Alfred Stock in the 1930s, laid the foundation for understanding boron’s unique bonding capabilities. Stock’s pioneering work on boron hydrides revealed their electron-deficient nature, characterized by three-center, two-electron bonds, which defied classical valence theory. This discovery catalyzed further exploration into borane chemistry, particularly their reactivity and potential applications.
Herbert C. Brown’s research in the mid-20th century revolutionized the field. His development of hydroboration-oxidation reactions enabled the selective synthesis of alcohols from alkenes, a breakthrough that earned him the 1979 Nobel Prize in Chemistry. Brown’s work demonstrated boranes’ utility in organic synthesis, emphasizing their ability to form stable intermediates with predictable regioselectivity. Subsequent advancements expanded the borane repertoire, including carboranes and metallocarboranes, which exhibited remarkable thermal stability and electronic versatility.
Evolution of Boron-Phosphorus Coordination Chemistry
The integration of phosphorus into boron-containing systems represents a relatively recent advancement in coordination chemistry. Early borane research focused on hydrogen and carbon ligands, but the late 20th century saw growing interest in heteroatom coordination. Phosphorus, with its diverse bonding modes and electron-donating capabilities, emerged as a promising candidate for hybrid systems.
Initial studies explored simple borane-phosphine adducts, where phosphines acted as Lewis bases to electron-deficient boron centers. These adducts demonstrated tunable steric and electronic properties, making them valuable in catalysis and materials science. The development of chelating phosphine ligands further enhanced stability, enabling the synthesis of borane-phosphine complexes with defined geometries. Despite these advances, the historical literature on boron-phosphorus systems remains sparse compared to other borane derivatives, reflecting the challenges in balancing boron’s electrophilicity with phosphorus’s nucleophilicity.
Historical Applications of Borane-Phosphine Hybrid Systems
Borane-phosphine hybrids initially found niche applications in homogeneous catalysis and precursor materials. For example, phosphine-stabilized borane complexes were investigated as co-catalysts in olefin polymerization, leveraging boron’s ability to modulate transition metal reactivity. Additionally, their electron-deficient boron centers facilitated small-molecule activation, such as hydrogen and carbon monoxide, relevant to industrial processes.
Properties
CAS No. |
131830-91-6 |
|---|---|
Molecular Formula |
C28H28B2O2P2 |
Molecular Weight |
480.1 g/mol |
IUPAC Name |
boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C28H28O2P2.B2/c1-22(31(23-14-6-4-7-15-23)27-20-12-10-18-25(27)29-2)32(24-16-8-5-9-17-24)28-21-13-11-19-26(28)30-3;1-2/h4-22H,1-3H3; |
InChI Key |
CKMVZKRAFJXFTC-UHFFFAOYSA-N |
Canonical SMILES |
B#B.CC(P(C1=CC=CC=C1)C2=CC=CC=C2OC)P(C3=CC=CC=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane typically involves multi-step organic synthesis techniques. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane involves its interaction with molecular targets through its boron and phosphorus atoms. These interactions can lead to the formation of stable complexes with various biomolecules and catalysts, influencing their activity and function. The compound’s ability to participate in electron transfer and coordination chemistry plays a crucial role in its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison will focus on two phosphinobiphenyl amidosulfonate-borane adducts from , which share structural motifs with the target compound (e.g., phosphine-borane coordination and aromatic substituents).
Functional and Catalytic Implications
- Electronic Effects: The methoxyphenyl groups in the target compound likely increase electron density at the phosphorus center compared to the dicyclohexylphosphino groups in Compounds 4 and 3. This could enhance metal-ligand interactions in catalysis . The borane adduct in all three compounds stabilizes the phosphine ligand, preventing oxidation and enabling handling under ambient conditions.
- Steric Effects: The biphenyl backbone in Compounds 4 and 5 provides rigidity, whereas the ethyl linker in the target compound may introduce conformational flexibility. Methoxyphenyl substituents (target) vs.
Synthetic Accessibility :
Limitations of Available Data
- No catalytic performance data (e.g., turnover frequencies, enantioselectivity) is provided in for Compounds 4/5, precluding direct activity comparisons.
- The target compound’s boranylidyneborane moiety (hypothetically featuring a B≡B bond) is structurally distinct from the 1:1 borane adducts in , which likely involve BH₃ coordination.
Research Findings and Gaps
Unanswered Questions :
- How does the methoxyphenyl substituent in the target compound compare electronically/sterically to cyclohexyl or sulfonatomethyl groups?
- What catalytic applications (e.g., cross-coupling, hydrogenation) are most suited to these ligands?
Biological Activity
Overview of Boron Compounds
Boron compounds have been extensively studied for their unique chemical properties and biological applications. Boron plays a crucial role in various biological processes and has been utilized in drug development, particularly in cancer therapy and antimicrobial agents. The structural characteristics of boron compounds, such as their ability to form stable complexes, significantly influence their biological activity.
Anticancer Properties
Research indicates that boron-containing compounds can enhance the effectiveness of certain cancer treatments. For instance, Boron Neutron Capture Therapy (BNCT) utilizes boron compounds like boronophenylalanine (BPA) that selectively accumulate in tumor cells. This selectivity allows for targeted radiation treatment, minimizing damage to surrounding healthy tissue .
Case Study: Boron-Containing Drugs
- BPA is actively taken up by cancer cells through L-type amino acid transporters, which are often overexpressed in tumors.
- Mercaptoundecahydrodecaborane (BSH) is another boron-rich compound used in BNCT, particularly effective for malignant gliomas where the blood-brain barrier is compromised .
Antimicrobial Activity
Boranylidyneborane has shown potential antimicrobial properties. Studies on related boron compounds reveal mechanisms of action that include:
- Inhibition of bacterial growth through interference with essential metabolic pathways.
- The formation of covalent adducts with critical enzymes, disrupting their function.
For example, diazaborines have been identified as effective against various bacterial strains by inhibiting NAD(P)H-dependent enoyl acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid synthesis .
Toxicity and Safety Profile
While exploring the biological activities of boron compounds, it is essential to assess their toxicity. Data from PubChem indicates that while some boron compounds exhibit promising therapeutic effects, they may also present safety hazards if not properly managed .
Synthesis and Characterization
The synthesis of Boranylidyneborane involves several steps:
- Starting Materials : The synthesis typically begins with diborane or other boron precursors.
- Reagents : The use of phosphines and phenolic compounds allows for the formation of the desired organoboron structure.
- Characterization Techniques : Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Table 1: Comparison of Biological Activities
Future Directions
The exploration of Boranylidyneborane's biological activity opens avenues for future research:
- Targeted Drug Delivery : Investigating how modifications to the boron structure can enhance drug delivery systems.
- Combination Therapies : Studying the synergistic effects when combined with existing chemotherapeutics or antibiotics.
- Mechanistic Studies : Further elucidating the mechanisms underlying its biological activities will be crucial for developing effective therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane?
- Methodological Answer : The synthesis typically involves multi-step organometallic reactions. For example, a two-step approach may include:
Phosphine Ligand Preparation : React (2-methoxyphenyl)phenylphosphine with a borane precursor (e.g., BF₃·THF) under inert conditions to form intermediates.
Coupling Reaction : Use transition metal catalysts (e.g., Pd or Ni complexes) to facilitate cross-coupling between boron and phosphorus moieties. Optimize reaction time (12–24 hours) and temperature (60–80°C) to improve yields .
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
-
NMR Spectroscopy : Use ¹H, ¹³C, ³¹P, and ¹¹B NMR to confirm substituent environments and boron-phosphorus bonding. For example, ³¹P NMR shifts between δ +20 to +40 ppm indicate phosphorus coordination .
-
X-ray Crystallography : Resolve molecular geometry and bond angles to validate steric effects from methoxyphenyl groups.
-
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns.
Example Table: Characterization Techniques
Advanced Research Questions
Q. How can computational chemistry methods elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Frontier Molecular Orbitals : Predict HOMO-LUMO gaps to assess reactivity.
- Charge Distribution : Analyze electron density at boron and phosphorus centers to explain ligand donor/acceptor behavior.
- Reaction Pathways : Simulate intermediates in coupling reactions to identify rate-limiting steps. Cross-validate computational results with experimental spectroscopic data .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR shifts or HRMS fragmentation patterns)?
- Methodological Answer :
Cross-Technique Validation : Compare NMR data with IR spectroscopy (e.g., B–P stretching frequencies ~1200 cm⁻¹) and X-ray structures.
Isotopic Labeling : Use ¹⁰B-enriched precursors to distinguish boron-related signals in complex spectra.
Iterative Analysis : Re-examine synthetic conditions (e.g., trace moisture causing hydrolysis) and repeat experiments under rigorously controlled atmospheres.
-
Case Study : Inconsistent ¹¹B NMR peaks may arise from dynamic equilibria between monomeric and dimeric boron species. Variable-temperature NMR can confirm this .
Example Table: Common Data Contradictions and Solutions
Data Analysis and Experimental Design
Q. How to design experiments to study the hydrolytic stability of this compound?
- Methodological Answer :
Controlled Hydrolysis : Expose the compound to varying pH buffers (pH 2–12) and monitor decomposition via NMR or UV-Vis spectroscopy.
Kinetic Studies : Calculate rate constants (k) at different temperatures to determine activation energy (Arrhenius plot).
Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., boronic acids or phosphine oxides).
Key Insight : Steric hindrance from methoxyphenyl groups may enhance stability in acidic conditions .
Q. What advanced techniques can probe ligand exchange dynamics in this compound?
- Methodological Answer :
- Variable-Temperature NMR : Track chemical shift changes to identify labile ligands.
- Stopped-Flow Spectroscopy : Measure rapid ligand substitution rates (millisecond timescale).
- Theoretical Modeling : DFT-based transition-state analysis predicts exchange barriers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
